molecular formula C10H8ClFO B7976182 2-Chloro-6-fluorophenyl cyclopropyl ketone

2-Chloro-6-fluorophenyl cyclopropyl ketone

Cat. No.: B7976182
M. Wt: 198.62 g/mol
InChI Key: YINLBQMFYGNJHX-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorophenyl cyclopropyl ketone is an organic compound with the molecular formula C10H8ClFO It is a derivative of cyclopropyl ketone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorophenyl cyclopropyl ketone typically involves the reaction of 2-Chloro-6-fluorobenzaldehyde with cyclopropylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alcohol, which is subsequently oxidized to yield the desired ketone. The reaction conditions often require low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluorophenyl cyclopropyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-fluorophenyl cyclopropyl ketone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorophenyl cyclopropyl ketone involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield different products. The presence of chlorine and fluorine atoms can influence the reactivity and selectivity of these reactions by altering the electronic properties of the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 2-Chloro-6-fluorophenyl cyclopropyl ketone.

    Cyclopropyl phenyl ketone: Lacks the halogen substitutions on the phenyl ring.

    2-Chloro-6-fluorophenyl methyl ketone: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The cyclopropyl group also adds to its distinctiveness by providing a strained ring system that can participate in various chemical transformations.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINLBQMFYGNJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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